molecular formula C24H43NO2 B12514732 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- CAS No. 748121-24-6

1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-

Cat. No.: B12514732
CAS No.: 748121-24-6
M. Wt: 377.6 g/mol
InChI Key: WGZUNRNJZJIWIR-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is a synthetic amino alcohol derivative characterized by a 1,3-propanediol backbone substituted with an amino group and a phenethyl moiety bearing a tridecyl (C₁₃) alkyl chain at the para position of the phenyl ring . This compound belongs to a broader class of 2-amino-1,3-propanediol derivatives, which are structurally related to the immunosuppressant drug fingolimod (FTY-720). Its unique structure confers distinct physicochemical and pharmacological properties, particularly in modulating sphingosine-1-phosphate (S1P) receptors, a mechanism critical in immunomodulation .

Properties

CAS No.

748121-24-6

Molecular Formula

C24H43NO2

Molecular Weight

377.6 g/mol

IUPAC Name

2-amino-2-[2-(4-tridecylphenyl)ethyl]propane-1,3-diol

InChI

InChI=1S/C24H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-14-16-23(17-15-22)18-19-24(25,20-26)21-27/h14-17,26-27H,2-13,18-21,25H2,1H3

InChI Key

WGZUNRNJZJIWIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Origin of Product

United States

Preparation Methods

Alkylation of Phenylalkyl Precursors

The most widely documented method involves the introduction of the 4-tridecylphenyl ethyl group via Friedel-Crafts alkylation or nucleophilic substitution. As described in EP0627406B1, the synthesis begins with the formation of a phenylalkyl bromide intermediate:
$$
\text{4-Tridecylphenol} + \text{1,2-dibromoethane} \xrightarrow{\text{AlCl}3} \text{2-(4-Tridecylphenyl)ethyl bromide}
$$
This intermediate undergoes nucleophilic substitution with 2-nitro-1,3-propanediol in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide):
$$
\text{2-Nitro-1,3-propanediol} + \text{2-(4-Tridecylphenyl)ethyl bromide} \xrightarrow{\text{K}
2\text{CO}3, \text{DMF}} \text{2-Nitro-2-[2-(4-tridecylphenyl)ethyl]-1,3-propanediol}
$$
Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:
$$
\text{2-Nitro intermediate} \xrightarrow{\text{H}
2, \text{Pd-C}} \text{2-Amino-2-[2-(4-tridecylphenyl)ethyl]-1,3-propanediol}
$$

Key Parameters :

  • Temperature : 80–100°C for alkylation; 25–50°C for hydrogenation.
  • Yield : 68–72% (alkylation step), 85–90% (hydrogenation step).

Reductive Amination of Keto Intermediates

Alternative approaches utilize reductive amination of 2-oxo-1,3-propanediol derivatives. US20040248988A1 discloses the condensation of 2-oxo-1,3-propanediol with 2-(4-tridecylphenyl)ethylamine under acidic conditions, followed by sodium borohydride reduction:
$$
\text{2-Oxo-1,3-propanediol} + \text{2-(4-Tridecylphenyl)ethylamine} \xrightarrow{\text{HCl}} \text{Imine intermediate} \xrightarrow{\text{NaBH}_4} \text{Target compound}
$$
Advantages :

  • Avoids nitro group handling.
  • Higher functional group tolerance (e.g., stability in presence of ethers).

Limitations :

  • Requires stoichiometric borohydride, increasing costs.
  • Byproduct formation (e.g., over-reduced species) necessitates chromatographic purification.

Hydrolysis of Nitrile Derivatives

ES2964891T3 outlines a two-step process starting with 2-cyano-1,3-propanediol:

  • Alkylation :
    $$
    \text{2-Cyano-1,3-propanediol} + \text{2-(4-Tridecylphenyl)ethyl bromide} \xrightarrow{\text{NaOH}} \text{2-Cyano-2-[2-(4-tridecylphenyl)ethyl]-1,3-propanediol}
    $$
  • Hydrolysis :
    $$
    \text{Cyano intermediate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-Amino-2-[2-(4-tridecylphenyl)ethyl]-1,3-propanediol hydrochloride} \xrightarrow{\text{NaOH}} \text{Free base}
    $$
    Optimization Notes :
  • Hydrolysis at 60°C for 12 hours achieves >95% conversion.
  • Neutralization with NaOH precipitates the free amine, simplifying isolation.

Industrial-Scale Purification Strategies

Solvent Extraction

US7056439B2 details the use of hexanol or methyl isobutyl ketone (MIBK) for extracting 1,3-propanediol derivatives from aqueous reaction mixtures:

  • Partition Coefficients :
Solvent Partition Coefficient (K)
Hexanol 3.8
MIBK 2.5
  • Process :
    • Mix crude product with solvent (1:3 v/v).
    • Separate organic phase, wash with 5% NaCl.
    • Distill solvent under vacuum (50°C, 15 mmHg).

Distillation and Crystallization

For high-purity requirements (>99.5%), EP1635803A1 recommends fractional distillation followed by recrystallization:

  • Distillation :
    • Boiling point: 210–215°C at 1 atm.
    • Packed column with 15 theoretical stages.
  • Crystallization :
    • Solvent: Ethanol/water (7:3 v/v).
    • Recovery: 92–94%.

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

The bulky 4-tridecylphenyl group impedes nucleophilic substitution. Solutions include:

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide improves interfacial reactivity.
  • Microwave Assistance : Reduces reaction time from 24 hours to 3 hours at 100°C.

Byproduct Formation

Common byproducts (e.g., 3,3'-oxybis-1-propanol) are minimized by:

  • Low-Temperature Hydrogenation : Prevents etherification.
  • Inert Atmosphere : Nitrogen or argon reduces oxidation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg)
Alkylation/Hydrogenation 61 98.5 220
Reductive Amination 58 97.2 290
Nitrile Hydrolysis 67 99.1 195

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Alkyl Chain Length

The compound’s defining feature is the 4-tridecylphenyl group. Similar analogs vary in alkyl chain length, which directly impacts lipophilicity, receptor binding affinity, and pharmacokinetics. Key analogs include:

Compound Name Alkyl Chain (R) Molecular Weight Key Applications/Properties
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- C₁₃ ~505.8 g/mol* Investigational immunomodulator (inference)
Fingolimod (FTY-720) C₈ (octyl) 343.91 g/mol Approved for multiple sclerosis; S1P receptor modulator
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- C₁₄ ~519.8 g/mol* Research-stage analog (higher lipophilicity)
1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- C₁₀ ~463.7 g/mol* Intermediate in immunosuppressant synthesis

*Estimated based on structural analogs.

Impact of Alkyl Chain Length :

  • Lipophilicity : Longer chains (e.g., C₁₃ vs. C₈) increase logP values, enhancing tissue distribution but reducing aqueous solubility .
  • Pharmacokinetics : FTY-720 (C₈) has a terminal elimination half-life of 89–157 hours due to extensive tissue binding . The tridecyl analog (C₁₃) is hypothesized to exhibit even longer half-life but may face formulation challenges due to poor solubility.
  • Receptor Binding : Optimal chain length (C₈–C₁₂) balances S1P receptor affinity and drug-likeness. Excessively long chains (e.g., C₁₃–C₁₄) may reduce receptor specificity .
Comparison with Aromatic Substitution Variants

Other analogs modify the phenyl ring’s substituents, altering electronic and steric properties:

Compound Name (Example) Substituents on Phenyl Ring Key Differences
2-Amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol -S-benzyloxy, -Cl Enhanced immunosuppressive activity; complex synthesis
1,3-Propanediol, 2-amino-2-[2-(4-chlorophenyl)ethyl]- -Cl Simplified structure; reduced potency

Functional Implications :

  • Electron-Withdrawing Groups (e.g., -Cl) : May stabilize the molecule but reduce membrane permeability.
  • Bulkier Substituents (e.g., benzyloxy) : Improve receptor interaction but complicate synthetic scalability .
Comparison with Non-Aromatic Amino Diols

Non-aromatic analogs, such as tris(hydroxymethyl)aminomethane (TRIS) and 2-amino-2-methyl-1-propanol, lack the phenethyl group, resulting in distinct applications:

Compound Name Structure Key Applications
Tris(hydroxymethyl)aminomethane No aromatic substituents Buffer agent; no immunomodulatory activity
2-Amino-2-methyl-1-propanol Short alkyl chain Industrial solvent; limited bioactivity

Divergent Bioactivity: The phenethyl group in 1,3-propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is critical for S1P receptor engagement, a feature absent in non-aromatic analogs .

Key Challenges :

  • Purification: Longer alkyl chains increase crystallization difficulty, necessitating optimized solvents (e.g., ethanol/ethyl acetate mixtures) .
  • Scalability : High molecular weight and lipophilicity complicate large-scale synthesis compared to FTY-720 .

Biological Activity

1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- (CAS No. 748121-24-6) is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and material sciences. This compound features a unique structure that includes an amino group and a long alkyl chain, which enhances its hydrophobic properties and potential interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H43_{43}NO2_2, with a molecular weight of approximately 377.6 g/mol. Its structure includes a tridecylphenyl moiety that contributes to its hydrophobic characteristics, making it suitable for various applications in drug formulation and delivery systems.

Biological Activity

Research indicates that compounds with structural similarities to 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- can modulate S1P (sphingosine-1-phosphate) receptors. These receptors are involved in several physiological processes, including:

  • Cell proliferation
  • Angiogenesis
  • Neural cell morphology
  • Tumor cell invasiveness

The modulation of S1P receptors by this compound suggests potential therapeutic applications in treating various conditions such as pain and inflammation.

The biological activity of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is primarily attributed to its ability to interact with S1P receptors. These interactions can lead to:

  • Inhibition of adenylate cyclase activity : This results in decreased cellular levels of cyclic AMP (cAMP), influencing numerous signaling pathways.
  • Alteration of cellular localization : Changes in the localization of key proteins involved in cell signaling can enhance or inhibit specific cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
FingolimodC18_{18}H31_{31}NO2_2Approved for multiple sclerosis; acts on S1P receptors.
2-Amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediolC18_{18}H31_{31}NO2_2Similar structure; used as an impurity reference in pharmaceuticals.
2-Amino-1,3-propanediolC3_{3}H9_{9}NO2_2Simpler structure; primarily used in laboratory settings.

The long hydrophobic side chain of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- enhances its pharmacokinetic properties compared to simpler analogs.

Case Studies and Research Findings

Several studies have examined the biological activity and therapeutic potential of this compound:

  • Pain Management : A study highlighted the efficacy of S1P receptor modulators in pain management, suggesting that compounds like 1,3-Propanediol derivatives could provide effective analgesic properties with fewer side effects compared to traditional analgesics .
  • Cancer Research : Research indicates that S1P receptor modulation may influence tumor cell behavior, including proliferation and invasion. The unique structure of this compound may enhance its effectiveness as an anti-cancer agent .
  • Neuroprotection : Investigations into the neuroprotective properties of S1P receptor modulators have shown promise for treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could be beneficial in developing therapies for conditions like multiple sclerosis .

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